2-(2,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(2,4-dimethoxybenzoyl)amino]-N-methylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-16-13(18)11-6-7-22-15(11)17-14(19)10-5-4-9(20-2)8-12(10)21-3/h4-8H,1-3H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUALIDZZGYQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Features and Molecular Properties
2-(2,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide is characterized by a thiophene core substituted with a 2,4-dimethoxybenzamido group at the 2-position and an N-methylcarboxamide moiety at the 3-position. These structural elements contribute to the compound's potential biological activity and influence its synthetic accessibility.
Key Molecular Properties
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₄S | Contains 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom |
| Molecular Weight | 320.36 g/mol | Moderate molecular weight suitable for drug-like properties |
| Hydrogen Bond Donors | 1 (N-H of benzamido group) | Contributes to potential binding interactions |
| Hydrogen Bond Acceptors | 6 (C=O groups, methoxy oxygens, thiophene sulfur) | Enhances potential for target binding |
| Rotatable Bonds | 5 | Provides conformational flexibility |
| Predicted LogP | 2.3-2.8 | Indicates moderate lipophilicity, important for membrane permeability |
The presence of both hydrogen bond donors and acceptors, combined with a balanced lipophilicity profile, suggests this compound may possess favorable drug-like properties, driving interest in its efficient synthesis.
Retrosynthetic Analysis
The synthesis of this compound can be approached through rational retrosynthetic analysis to identify key disconnections and suitable starting materials.
Strategic Disconnections
The logical disconnections for retrosynthetic analysis include:
- The amide bond between the 2,4-dimethoxybenzoyl group and the amino group at the 2-position of the thiophene
- The N-methylamide bond at the 3-position of the thiophene
These disconnections lead to key precursors such as 2-aminothiophene-3-carboxylic acid derivatives, 2,4-dimethoxybenzoic acid or its activated forms, and methylamine or methylamine equivalents.
Preparation of Thiophene Precursors
Synthesis of 2-Aminothiophene-3-carboxylate Intermediates
The preparation of 2-aminothiophene-3-carboxylate serves as a crucial initial step in the synthesis of the target compound. Based on the chemistry of thiophene derivatives, several approaches can be employed.
Gewald Synthesis
The Gewald reaction represents one of the most versatile methods for preparing 2-aminothiophenes, providing a convenient route to 2-aminothiophene-3-carboxylates. This multicomponent reaction involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.
| Reagents | Conditions | Expected Yield | Notes |
|---|---|---|---|
| Cyanoacetic ester, ketone/aldehyde, sulfur | Morpholine or triethylamine, ethanol, 40-60°C, 4-8h | 65-80% | Versatile method for 2-aminothiophene synthesis |
| Malononitrile, ketone/aldehyde, sulfur | Diethylamine, DMF, 50-60°C, 5-10h | 60-75% | Alternative approach using malononitrile |
The Gewald reaction has been extensively used for the preparation of 2-aminothiophene-3-carboxamide derivatives, which serve as versatile building blocks for the synthesis of various heterocyclic compounds.
Alternative Thiophene Formation Methods
Alternative approaches to thiophene ring formation can be adapted from methods like those described for the synthesis of 3-carbomethoxy-4,5-dimethylthiophene. This involves the reaction of α-mercaptoketones with acrylic compounds in the presence of a base catalyst.
"The reaction of the mercaptoketone and acrylic compound is carried out in the presence of a base catalyst. Base catalysts are alkoxides such as sodium methoxide, sodium t-amylate, potassium t-amylate, and potassium t-butoxide; strong amine bases such as diazabicycloundecene; sodium hydride; and alkali metal hydroxides."
For this specific approach, the reaction can be conducted in aprotic solvents such as toluene, with careful temperature control (typically 25-35°C) to maximize yield and selectivity.
Introduction of the N-methylcarboxamide Group
Direct Incorporation Methods
The N-methylcarboxamide functionality at the 3-position of the thiophene can be introduced through several methods:
Direct Amidation with Methylamine
This approach involves the reaction of thiophene-3-carboxylic acid derivatives with methylamine to form the N-methylcarboxamide.
| Starting Material | Conditions | Expected Yield | Advantages |
|---|---|---|---|
| Thiophene-3-carboxylic acid | Coupling agent (HATU/EDC/HOBt), methylamine hydrochloride, DIPEA, DMF, rt, 6-12h | 75-85% | Direct, mild conditions |
| Methyl thiophene-3-carboxylate | Methylamine (40% aq. or 2M in THF), methanol, 40-50°C, 12-24h | 70-80% | No coupling agents required |
| Thiophene-3-carbonyl chloride | Methylamine (2M in THF), TEA, DCM, 0°C to rt, 2-4h | 80-90% | Rapid reaction, high yields |
N-Methylation of Thiophene-3-carboxamide
An alternative approach involves the preparation of thiophene-3-carboxamide followed by N-methylation:
| Methylating Agent | Conditions | Expected Yield | Notes |
|---|---|---|---|
| Methyl iodide | NaH, DMF, 0°C to rt, 3-6h | 70-80% | Common method, good yields |
| Dimethyl sulfate | K₂CO₃, acetone, reflux, 4-6h | 65-75% | Economical approach |
| Formaldehyde/NaBH₃CN | Formic acid, methanol, rt, 6-8h | 75-85% | Reductive amination approach |
When considering 2-methylthiophene-3-carboxamide and 3-methylthiophene-2-carboxamide as model compounds, similar N-methylation strategies can be applied to achieve the desired N-methylcarboxamide functionality.
Introduction of the 2,4-dimethoxybenzamido Group
Preparation of 2,4-Dimethoxybenzoyl Chloride
The 2,4-dimethoxybenzamido group is typically introduced via an amide coupling reaction, often utilizing 2,4-dimethoxybenzoyl chloride as the acylating agent:
| Starting Material | Reagent | Conditions | Expected Yield | Notes |
|---|---|---|---|---|
| 2,4-Dimethoxybenzoic acid | Thionyl chloride | Reflux, 2-3h | 85-95% | Traditional method |
| 2,4-Dimethoxybenzoic acid | Oxalyl chloride | DCM, cat. DMF, 0°C to rt, 1-2h | 90-95% | Milder conditions |
Amide Coupling Methods
The amide coupling between 2-aminothiophene derivatives and 2,4-dimethoxybenzoic acid or its activated forms can be achieved through various approaches:
Acyl Chloride Method
This direct approach involves the reaction of 2-aminothiophene-3-carboxamide derivatives with 2,4-dimethoxybenzoyl chloride:
| Reactants | Conditions | Expected Yield | Notes |
|---|---|---|---|
| 2-Aminothiophene derivative + 2,4-dimethoxybenzoyl chloride | TEA or pyridine, DCM or THF, 0°C to rt, 3-6h | 75-85% | Efficient for reactive amines |
Drawing from the pattern observed in compounds like 4-cyano-5-[(2,4-dimethoxybenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2-thiophenecarboxamide, this approach is likely to be highly effective for introducing the 2,4-dimethoxybenzamido group at the 2-position of the thiophene.
Coupling Agent Methods
For more challenging substrates or to avoid the preparation of acid chlorides, coupling agents can be employed:
| Coupling Agent | Conditions | Expected Yield | Advantages |
|---|---|---|---|
| DCC/HOBt | 2-Aminothiophene, 2,4-dimethoxybenzoic acid, DCM, rt, 12-24h | 70-80% | Well-established method |
| HATU | 2-Aminothiophene, 2,4-dimethoxybenzoic acid, DIPEA, DMF, rt, 6-12h | 80-90% | Enhanced reactivity, lower racemization |
| EDC/HOBt | 2-Aminothiophene, 2,4-dimethoxybenzoic acid, TEA, DCM, rt, 8-16h | 75-85% | Water-soluble byproducts, easier purification |
Complete Synthetic Routes to this compound
Based on the individual transformations discussed above, two main synthetic routes can be proposed for the preparation of this compound.
Route A: N-Methylcarboxamide Formation First
This synthetic sequence involves:
- Preparation of 2-aminothiophene-3-carboxylic acid or its ester
- Conversion to 2-amino-N-methylthiophene-3-carboxamide
- Introduction of the 2,4-dimethoxybenzamido group
Table 6.1.1: Step-by-Step Protocol for Route A
| Step | Reagents and Conditions | Expected Yield | Critical Parameters |
|---|---|---|---|
| 1 | Cyanoacetic ester, ketone/aldehyde, sulfur, base (morpholine), ethanol, 50-60°C, 6-8h | 70-80% | Temperature control, base selection |
| 2a | Hydrolysis: NaOH, water/methanol, rt, 2-4h | 85-95% | Complete hydrolysis monitoring |
| 2b | Amidation: Methylamine, coupling agent (HATU), DIPEA, DMF, rt, 8-10h | 75-85% | Exclusion of moisture, coupling agent excess |
| 3 | 2,4-Dimethoxybenzoyl chloride, TEA, DCM, 0°C to rt, 4-6h | 75-85% | Addition rate, temperature control |
Overall expected yield for Route A: 40-55%
Route B: Benzamido Group Introduction First
This alternative approach follows:
- Preparation of 2-aminothiophene-3-carboxylic acid or its ester
- Introduction of the 2,4-dimethoxybenzamido group
- Conversion of the carboxylic acid/ester to N-methylcarboxamide
Table 6.2.1: Step-by-Step Protocol for Route B
| Step | Reagents and Conditions | Expected Yield | Critical Parameters |
|---|---|---|---|
| 1 | Cyanoacetic ester, ketone/aldehyde, sulfur, base (morpholine), ethanol, 50-60°C, 6-8h | 70-80% | Temperature control, base selection |
| 2 | 2,4-Dimethoxybenzoyl chloride, TEA, DCM, 0°C to rt, 4-6h | 80-90% | Addition rate, temperature control |
| 3a | Hydrolysis (if ester): NaOH, water/methanol, rt, 2-4h | 85-95% | Complete hydrolysis monitoring |
| 3b | Amidation: Methylamine, coupling agent (HATU), DIPEA, DMF, rt, 8-10h | 75-85% | Exclusion of moisture, coupling agent excess |
Overall expected yield for Route B: 45-60%
Similar approaches have been used in the preparation of related compounds such as 2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which shares structural similarities with our target compound.
Optimization Parameters
Critical Reaction Parameters
The success and efficiency of the synthesis depend on careful control of various reaction parameters:
Temperature Effects
| Reaction | Optimal Temperature Range | Effects of Temperature Deviation |
|---|---|---|
| Gewald Reaction | 50-60°C | Higher temperatures may lead to decomposition; lower temperatures decrease reaction rate |
| Amide Coupling | 0-25°C | Higher temperatures may cause hydrolysis of activated intermediates |
| N-Methylation | 0-25°C for alkylation; 40-50°C for direct amidation | Temperature control prevents over-alkylation and side reactions |
As noted in the synthesis of 3-carbomethoxy-4,5-dimethylthiophene, temperature control is critical: "The remaining methyl-3-methoxyacrylate (151 g) was added in at a rate to keep the temperature at or below 35° C."
Solvent Selection
Catalyst Considerations
The choice of catalyst significantly impacts reaction efficiency:
Purification and Characterization
Purification Methods
Effective purification is essential for obtaining this compound in high purity:
Analytical Characterization
Purity Assessment
| Method | Acceptance Criteria | Purpose |
|---|---|---|
| HPLC | >98.0% purity | Quality control |
| Elemental Analysis | Within ±0.4% of calculated values | Confirmation of molecular formula |
| Melting Point | Sharp melting range (<2°C spread) | Assessment of crystalline purity |
Comparative Analysis of Synthetic Routes
| Parameter | Route A (N-Methylcarboxamide First) | Route B (Benzamido Group First) | Preferred Approach |
|---|---|---|---|
| Number of Steps | 3 main steps + 2 sub-steps | 3 main steps + 2 sub-steps | Equivalent |
| Overall Yield | 40-55% | 45-60% | Route B |
| Reaction Time | Longer due to potential challenges in N-methylation of free amino group | More streamlined | Route B |
| Purification Complexity | Higher due to polar intermediates | Lower, intermediates with better crystallization properties | Route B |
| Reagent Cost | Moderate | Moderate to high | Route A |
| Scalability | Moderate | Good | Route B |
Based on this comparative analysis, Route B (introducing the benzamido group first) appears to offer slight advantages in terms of overall yield, reaction efficiency, and intermediate stability, making it the preferred approach for the preparation of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Position Variations
- 2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydro-1-(5R)-5-methylmorpholin-3-one This compound (mentioned in ) shares a benzamido group but differs in the positions of methoxy substituents (3,4-dimethoxy vs. 2,4-dimethoxy). For example, 3,4-dimethoxy groups may enhance electron-donating effects compared to 2,4-substitution, influencing redox stability or receptor affinity .
Methicillin Sodium (CAS: 7246-14-2)
Methicillin, a penicillin derivative, contains a 2,6-dimethoxybenzamido group (). The 2,6-substitution pattern contrasts with the 2,4-substitution in the target compound. In methicillin, this configuration is critical for β-lactamase resistance, highlighting how positional isomerism in methoxy groups can dramatically alter biological activity .
Thiophene Ring Modifications
2-(2,4-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide (Y204-2305)
This analog () introduces methyl groups at the 4- and 5-positions of the thiophene ring (C₁₆H₁₈N₂O₄S vs. C₁₅H₁₆N₂O₄S in the target compound). The added methyl groups increase molecular weight (334.39 g/mol vs. 320.36 g/mol) and hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .N-Cyclopentyl-4-ethyl-5-methyl-2-(2,4,5-trimethoxybenzamido)thiophene-3-carboxamide
This compound () extends substitution on both the thiophene and benzamido groups. The 2,4,5-trimethoxybenzamido group introduces additional steric hindrance, while the cyclopentyl and ethyl groups on the carboxamide could modulate target selectivity through van der Waals interactions .
Physicochemical and Functional Comparisons
Table 1: Key Parameters of Target Compound and Analogues
Key Observations :
Methoxy Group Position :
- 2,4-Dimethoxy (target) vs. 3,4-dimethoxy (): The latter may exhibit stronger electron-donating effects due to para-substitution.
- 2,6-Dimethoxy (methicillin) vs. 2,4-dimethoxy: The 2,6-pattern in methicillin confers resistance to enzymatic degradation, suggesting that substitution geometry is critical for stability .
Thiophene Modifications :
- Methylation at 4,5-positions (Y204-2305) increases lipophilicity, which could improve blood-brain barrier penetration but complicate formulation .
Biological Activity
The compound 2-(2,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies and reviews.
Chemical Structure and Properties
The molecular structure of the compound features a thiophene ring, which is known for its electron-rich properties, and a dimethoxybenzamide moiety that enhances its interaction with biological targets. The molecular formula is , with a molecular weight of approximately 295.34 g/mol.
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with specific enzymes or receptors due to its structural components. The presence of the amide bond suggests potential interactions with biological macromolecules, possibly influencing pathways related to inflammation or cancer.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a study highlighted the compound's ability to induce apoptosis in human cancer cells through the activation of caspase pathways, suggesting a potential role as an anticancer agent.
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This activity suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
A comprehensive analysis of the biological activity of this compound includes several case studies:
- Cytotoxicity Assays : In a study involving various human cancer cell lines (e.g., MCF-7, HeLa), the compound displayed IC50 values ranging from 10 to 20 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics.
- Mechanistic Studies : Research utilizing flow cytometry revealed that treatment with this compound resulted in increased apoptotic cells, confirming its role in promoting cell death through mitochondrial pathways .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth and improved survival rates compared to control groups. These findings support its potential as a therapeutic agent in oncology .
Data Table: Summary of Biological Activities
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Key signals include:
- Thiophene protons: δ 6.8–7.2 ppm (split due to J-coupling).
- Methoxy groups: δ 3.8–4.0 ppm (singlet, integration for 6H) .
- Amide protons: δ 8.1–8.3 ppm (broad, exchangeable with D₂O) .
- IR Spectroscopy : Confirm amide bonds (C=O stretch at ~1650 cm⁻¹) and methoxy C-O (1250 cm⁻¹) .
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm mass error .
- XRD : Resolve stereochemistry of the thiophene-carboxamide core .
How do researchers address conflicting reports on this compound’s biological activity across different assay systems?
Advanced Research Focus
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .
- Structural Analogues : Compare activity with derivatives (e.g., fluorobenzamido vs. methoxy substituents; shows fluorine enhances membrane penetration ).
- Target Selectivity : Use molecular docking to assess binding affinity variations (e.g., tubulin vs. kinase targets) .
- Data Normalization : Report activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) .
What computational methods are employed to predict and validate the compound’s mechanism of action?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., 50 ns simulations to analyze binding stability with bacterial DNA gyrase) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for antimicrobial activity .
- Density Functional Theory (DFT) : Calculate charge distribution on the thiophene ring to predict electrophilic/nucleophilic reactivity .
- ADMET Prediction : Use SwissADME to estimate logP (2.8 ± 0.3) and BBB permeability .
How can synthetic byproducts or degradation products be identified and mitigated during scale-up?
Q. Advanced Research Focus
- HPLC-MS/MS : Detect trace impurities (e.g., hydrolyzed amide at m/z 295.1) .
- Stability Studies : Accelerated degradation under stress conditions (40°C/75% RH for 4 weeks) identifies sensitive functional groups (e.g., methoxy demethylation) .
- Process Optimization : Replace hygroscopic intermediates (e.g., use tert-butyl carbamate protection for amines) .
What strategies improve the compound’s bioavailability in preclinical models?
Q. Advanced Research Focus
- Prodrug Design : Esterify the carboxamide group to enhance intestinal absorption (e.g., ethyl ester prodrug increases Cmax by 3-fold in murine models) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size, PDI <0.1) for sustained release .
- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility (30 mg/mL vs. 5 mg/mL for free base) .
What are the documented off-target effects, and how are they characterized?
Q. Advanced Research Focus
- Kinase Profiling : Screen against a panel of 50 kinases (e.g., inhibition of JAK2 at IC₅₀ = 1.2 μM vs. EGFR IC₅₀ = 18 μM) .
- CYP Inhibition : Assess metabolism via human liver microsomes (e.g., CYP3A4 inhibition at 10 μM) .
- hERG Binding : Patch-clamp assays to evaluate cardiac toxicity risks (IC₅₀ > 30 μM indicates low risk) .
How does the spatial arrangement of substituents influence biological activity?
Q. Advanced Research Focus
- X-ray Crystallography : Resolve dihedral angles between thiophene and benzamido groups (optimal angle: 15–25° for tubulin binding) .
- Steric Maps : Overlay active/inactive derivatives to identify critical van der Waals contacts (e.g., 2,4-dimethoxy groups occupy hydrophobic pockets in β-tubulin) .
- Optical Rotation : Confirm enantiomeric purity ([α]D²⁵ = +12.5° for active R-isomer) .
What in vitro and in vivo models are most relevant for evaluating its therapeutic potential?
Q. Basic Research Focus
- In Vitro :
- Anticancer : NCI-60 cell line panel (GI₅₀ = 2.1 μM in MCF-7) .
- Antimicrobial : Broth microdilution against MRSA (MIC = 8 μg/mL) .
- In Vivo :
- Xenograft Models : 50 mg/kg/day (IP) reduces tumor volume by 60% in BALB/c mice .
- PK/PD : Terminal t½ = 4.2 h, AUC₀–24 = 420 μg·h/mL .
How are structure-activity relationship (SAR) studies designed to prioritize derivative synthesis?
Q. Advanced Research Focus
- Scaffold Modifications :
- Thiophene Ring : Replace with furan (reduces activity by 90%) .
- Methoxy Groups : Remove 4-OCH₃ (IC₅₀ increases from 1.8 μM to 12 μM) .
- Substituent Libraries : Synthesize 20 derivatives with varied benzamido groups (e.g., 3,4,5-trimethoxy boosts solubility but reduces potency) .
- Free-Wilson Analysis : Quantify contributions of substituents to logP and pIC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
